4-[(Phenylmethyl)sulfonyl]-piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-benzylsulfonylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
LYQYKUWCEFIIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylmethyl Sulfonyl Piperidine and Its Structural Analogs
Strategies for Piperidine (B6355638) Ring Formation
The formation of the piperidine ring is a cornerstone of synthetic organic chemistry, with a multitude of methods developed to afford control over substitution patterns and stereochemistry. nih.gov
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, involving a precursor molecule that already contains the necessary nitrogen atom and carbon chain. nih.gov The reaction closes the ring by forming either a new carbon-nitrogen or carbon-carbon bond. nih.gov Key approaches include radical-mediated processes, electrophilic cyclizations, aza-Michael additions, and Mannich-type reactions. nih.govresearchgate.netresearchgate.net
Radical-mediated cyclizations offer a robust method for constructing piperidine rings, often under mild conditions. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated group, such as an alkene or alkyne, to form the heterocyclic ring. nih.gov
Various methods have been developed to initiate these radical cyclizations. One approach utilizes a cobalt(II) catalyst to promote the intramolecular cyclization of linear amino-aldehydes, proceeding in good yields. nih.gov Another strategy involves light-mediated intramolecular radical carbocyclization. nih.gov More recently, a two-component annulation strategy mediated by an Iridium(III) photocatalyst and a Brønsted acid under visible light has been introduced. This process generates a reactive radical that adds to an alkene, followed by an oxidative radical-polar crossover and subsequent cyclization by a tethered nucleophile to furnish piperidines among other heterocycles. acs.org Photoredox catalysis has also been successfully applied to the synthesis of complex spirocyclic piperidines from linear aryl halide precursors. nih.gov
| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Cobalt-Catalyzed Cyclization | Cobalt(II) | Linear amino-aldehydes | Effective for various piperidines; potential for by-product formation via 1,5-H-transfer. | nih.gov |
| Photocatalytic Annulation | Ir(III) photocatalyst + Brønsted acid | Aryl alkenes and redox-active radical precursors | Two-component strategy under visible light; forms diverse heterocycles. | acs.org |
| Photoredox Spirocyclization | Organic photoredox catalyst (P1) | Linear aryl halide precursors | Light-driven, mild conditions; constructs complex spiro-fused piperidines. | nih.gov |
| Copper-Catalyzed C-H Amination | Copper(I) or Copper(II) | N-fluoride amides | Involves N-radical formation and 1,6-hydrogen atom transfer. | nih.govacs.org |
Electrophilic cyclization is another prominent strategy for piperidine synthesis, where an electrophile activates a part of the molecule, typically an alkene, to initiate ring closure by a tethered nitrogen nucleophile. nih.govbohrium.com This method allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov
For instance, the oxidative amination of non-activated alkenes can be catalyzed by a gold(I) complex using an iodine(III) oxidizing agent to produce substituted piperidines. nih.gov An enantioselective variant of this reaction has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov Another approach involves the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by aluminum chloride (AlCl₃), which yields trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org
| Method | Catalyst/Reagent | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Oxidative Amination | Gold(I) complex / Iodine(III) oxidant | Non-activated alkenes | Substituted piperidines with O-substituent | nih.gov |
| Palladium-Catalyzed Enantioselective Amination | Palladium catalyst / Pyridine-oxazoline ligand | Non-activated alkenes | Enantiomerically enriched piperidines | nih.gov |
| Aza-Prins Cyclization | AlCl₃ | N-tosyl homoallylamine + Carbonyl compound | trans-2-Substituted-4-halopiperidines | organic-chemistry.org |
The intramolecular aza-Michael reaction, or conjugate addition, is a highly effective method for constructing the piperidine ring. nih.gov This reaction involves the addition of a nitrogen nucleophile to an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, within the same molecule. rsc.org The use of organocatalysis in these reactions has enabled the synthesis of enantiomerically enriched piperidine derivatives. nih.gov
For example, a combination of a quinoline-based organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in good yields. nih.gov A particularly innovative approach pairs a transaminase enzyme with an aza-Michael reaction. This biocatalytic strategy allows for the highly enantioselective conversion of pro-chiral ketoenones into 2,6-disubstituted piperidines with excellent conversion and yield. acs.org The stereochemical outcome (cis vs. trans) of the 2,6-disubstituted products can often be controlled by the choice of catalyst. acs.org
| Catalyst/Promoter | Substrate | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Quinoline organocatalyst + TFA | N-tethered alkenes | 2,5- and 2,6-disubstituted piperidines | Good enantioselectivity | nih.gov |
| ω-Transaminase (ω-TA) | Pro-chiral ketoenones | 2,6-disubstituted piperidines | Excellent enantioselectivity | acs.org |
| Pyrrolidine·TFA | (Z)-enal with sulfonamide | 2,6-cis-piperidine | Modest diastereoselectivity (4:1 dr) | acs.org |
| Hoveyda-Grubbs catalyst + BF₃·OEt₂ | Enones and unsaturated carbamates | β-amino carbonyl units | Stereoselectivity can be inverted with microwave irradiation. | organic-chemistry.org |
Mannich-type reactions are fundamental in organic synthesis for forming carbon-carbon bonds via the addition of a nucleophile to an iminium ion. When applied intramolecularly, this reaction becomes a powerful tool for piperidine ring synthesis. rsc.org An oxidative methodology has been developed to promote Mannich cyclizations, where α-silylamine or α-silylamide functionalities are converted into intermediate N-alkyl or N-acyliminium cations, respectively. acs.org These reactive intermediates then undergo cyclization with a tethered nucleophile like a vinylsilane or allylsilane to produce highly functionalized piperidines. acs.org
Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.orgrsc.org This method assembles multi-substituted chiral piperidines and has been applied to the synthesis of various natural products. rsc.orgrsc.org Additionally, Mannich-type additions to cyclic nitrones have proven effective for the enantioselective synthesis of 2-substituted and 2,6-disubstituted piperidines, which are precursors to several alkaloids. nih.gov
| Method | Key Intermediate | Substrate Type | Application | Reference |
|---|---|---|---|---|
| Oxidative Mannich Cyclization | N-acyliminium cations | α-silylamido allyl- and vinylsilanes | Stereocontrolled synthesis of functionalized piperidines | acs.org |
| Three-Component Vinylogous Mannich Reaction | Chiral 2,3-dihydropyridinone | 1,3-bis-trimethylsilyl enol ether, aldehyde, amine | Synthesis of bioactive natural alkaloids | rsc.orgrsc.org |
| Mannich-type Addition to Nitrones | β-N-hydroxy-aminoketones | Cyclic nitrones and β-ketoacids or methyl ketones | Enantioselective synthesis of 2,6-disubstituted piperidine alkaloids | nih.gov |
Intermolecular strategies construct the piperidine ring by combining two or more separate molecular fragments. These methods are highly versatile and allow for the rapid assembly of diverse piperidine structures. Common intermolecular reactions involve the formation of two new bonds, which can be a combination of C-N and C-C bonds or two C-N bonds. nih.gov
One prevalent intermolecular method is reductive amination, which often involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. This approach is frequently used in [5 + 1] annulations. nih.gov Tunable annulation protocols, such as [3+2] and [4+2] cycloadditions, have also been developed to provide access to diverse N-heterocycles, including piperidines, directly from olefins. rsc.orgnih.gov These strategies can be controlled to favor either radical or polar cyclization pathways by adjusting halogenation reagents, concentration, and solvent, allowing for divergent synthesis from simple bifunctional reagents. nih.gov
Intermolecular Approaches to Piperidine Scaffolds
Reductive Amination Protocols
Reductive amination is a widely utilized method for the synthesis of piperidine derivatives. This two-part reaction involves the initial formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. For the synthesis of 4-substituted piperidines, this can be approached through the cyclization of a linear amino-aldehyde or the reaction of a pre-formed piperidone.
One common strategy involves the use of N-Boc-piperidin-4-one and a suitable amine, followed by reduction. For instance, the reaction of N-Boc-piperidin-4-one with anilines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a well-established procedure for creating N-aryl-4-aminopiperidines. While not directly yielding the sulfonyl derivative, this highlights the utility of reductive amination in functionalizing the 4-position of the piperidine ring.
A study on the synthesis of N-substituted piperidines from piperidone successfully employed a reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline. The synthesis of related derivatives was also reported, showcasing modifications on the piperidine nitrogen.
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine |
Condensation Reactions
Condensation reactions, particularly the Mannich reaction, are pivotal in the synthesis of 4-piperidones, which are versatile intermediates. The classical Mannich reaction for this purpose involves the condensation of an aldehyde, a primary amine or ammonia, and two equivalents of a ketone or an equivalent of a β-keto ester.
For example, the condensation of substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) has been used to synthesize substituted 4-piperidones. These 4-piperidones can then be further functionalized at the 4-position. While this method does not directly produce the target sulfone, it provides a key intermediate for subsequent transformations. A one-pot, four-component condensation reaction has also been developed for the synthesis of highly substituted piperid-4-ones.
| Aldehyde | Ketone | Amine Source | Product |
| Substituted aromatic aldehydes | Ethyl methyl ketone | Ammonium acetate | Substituted 4-piperidones |
| Diketene, Aldehyde | Tosyl imine | Not applicable | 2,6-disubstituted nonsymmetrical piperid-4-ones |
Hydrogenation of Pyridine (B92270) Derivatives
The catalytic hydrogenation of pyridine derivatives is a fundamental and industrially significant method for the production of piperidines. This approach is attractive due to the wide availability of substituted pyridines. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity.
The hydrogenation of 4-substituted pyridines is a direct route to the corresponding piperidines. For instance, the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine has been investigated, with rhodium on carbon showing excellent results. Palladium or platinum on carbon also demonstrated high activities. This demonstrates the feasibility of reducing a pyridine ring bearing a benzyl-like substituent at the 4-position.
A study on the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions has been reported. This method is applicable to a broad scope of unprotected pyridines.
| Substrate | Catalyst | Conditions | Product |
| 4-(4-fluorobenzyl)pyridine | Rh/C, Pd/C, or Pt/C | H₂, various solvents and temperatures | 4-(4-fluorobenzyl)piperidine |
| Various functionalized pyridines | Rh₂O₃ | H₂ (5 bar), TFE, 40 °C | Corresponding piperidines |
Introduction of the Phenylmethylsulfonyl Moiety
Once the 4-substituted piperidine core is established, the next critical step is the introduction of the phenylmethylsulfonyl (benzylsulfonyl) group. This can be achieved through several reliable methods.
Sulfonylation Reactions
Sulfonylation is a direct and common method for forming sulfonamides and sulfonate esters. In the context of synthesizing 4-[(Phenylmethyl)sulfonyl]-piperidine, a plausible route involves the reaction of a 4-hydroxypiperidine (B117109) derivative with phenylmethanesulfonyl chloride.
A patent for the synthesis of 4-(toluene-4-sulfonyl oxygen) piperidine-1-carboxylic tert-butyl ester describes a condensation reaction between a protected 4-hydroxypiperidine and tosyl chloride. A similar strategy can be envisioned for the target molecule, where N-Boc-4-hydroxypiperidine is reacted with phenylmethanesulfonyl chloride in the presence of a base like triethylamine (B128534) to yield N-Boc-4-[(phenylmethyl)sulfonyl]oxypiperidine. Subsequent removal of the Boc protecting group would yield the target compound.
| Piperidine Derivative | Sulfonyl Chloride | Base | Product |
| N-Boc-4-hydroxypiperidine | Phenylmethanesulfonyl chloride | Triethylamine | N-Boc-4-[(phenylmethyl)sulfonyl]oxypiperidine |
Carbon-Sulfur Bond Forming Reactions
The formation of a carbon-sulfur bond is another key strategy for introducing the sulfonyl group. This can be achieved through various methods, including the Michael addition of a thiol followed by oxidation, or the nucleophilic substitution of a leaving group by a sulfinate salt.
A potential synthetic route to this compound could involve the reaction of a 4-halopiperidine derivative (e.g., N-Boc-4-bromopiperidine) with sodium phenylmethanesulfinate. This nucleophilic substitution reaction would directly form the C-S bond at the 4-position of the piperidine ring.
Alternatively, a thia-Michael addition of phenylmethanethiol to a suitable Michael acceptor, such as a protected 4-methylene-piperidine or a derivative with a leaving group at the 4-position, could be employed. The resulting thioether would then be oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
| Piperidine Derivative | Sulfur Reagent | Reaction Type | Intermediate/Product |
| N-Boc-4-bromopiperidine | Sodium phenylmethanesulfinate | Nucleophilic Substitution | N-Boc-4-[(phenylmethyl)sulfonyl]-piperidine |
| Protected 4-methylene-piperidine | Phenylmethanethiol | Thia-Michael Addition | Protected 4-(benzylthio)methylpiperidine |
Synthesis of Structurally Related Piperidine Sulfonamide Derivatives
The synthesis of piperidine sulfonamides is of significant interest in medicinal chemistry. These compounds are typically prepared by the reaction of a piperidine with a sulfonyl chloride. For example, the reaction of piperidine with sulfuryl chloride can yield piperidine-1-sulfonyl chloride, which can then be reacted with various amines to form a range of sulfonamide derivatives.
In a related synthesis, 1-(2,3,4-trimethoxybenzyl)piperazine was reacted with methanesulfonyl chloride, benzenesulfonyl chloride, and phenylmethanesulfonyl chloride to yield the corresponding sulfonamide derivatives. This demonstrates the general applicability of reacting a cyclic amine with a sulfonyl chloride to form the sulfonamide linkage.
| Amine | Sulfonyl Chloride | Product |
| Piperidine | Sulfuryl chloride | Piperidine-1-sulfonyl chloride |
| 1-(2,3,4-trimethoxybenzyl)piperazine | Phenylmethanesulfonyl chloride | 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
Stereoselective Synthetic Pathways
Achieving stereocontrol in the synthesis of substituted piperidines is crucial, as the spatial arrangement of substituents can dramatically impact their interaction with biological targets. While specific stereoselective routes to this compound are not extensively detailed in the reviewed literature, general principles of asymmetric piperidine synthesis can be applied.
One notable strategy for achieving stereoselectivity in the synthesis of C4-substituted piperidines involves iridium-catalyzed processes. For instance, the use of water as a solvent in certain iridium(III)-catalyzed reactions has been shown to prevent the racemization of enantioenriched substrates, providing a pathway to highly enantioselective C4-substituted piperidines. nih.gov This approach, which involves the sequential oxidation, amination, and imine reduction catalyzed by an iridium(III) complex, could potentially be adapted for the stereoselective synthesis of precursors to this compound. nih.gov
Another general approach to stereoselective piperidine synthesis involves the use of chiral auxiliaries or catalysts in cyclization reactions. nih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones with excellent diastereoselectivity. nih.gov These intermediates could then be further functionalized to introduce the benzylsulfonyl group at the 4-position.
Furthermore, enzymatic resolutions and asymmetric hydrogenations of pyridine precursors are established methods for obtaining chiral piperidines. nih.gov These strategies could be employed to generate a chiral piperidine core that is subsequently elaborated to the target compound.
Modifications of the Phenylmethyl Group
The phenylmethyl (benzyl) group of this compound offers a versatile handle for structural modifications to explore structure-activity relationships (SAR). A variety of substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule.
A powerful and widely used method for constructing C-C bonds in aromatic systems is the Suzuki coupling reaction. This protocol has been successfully employed for the synthesis of 4-benzyl piperidines and can be adapted to introduce a wide range of substituents on the aryl ring. organic-chemistry.org The reaction typically involves the coupling of a boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium complex. organic-chemistry.org This method's tolerance for various functional groups makes it highly suitable for creating a library of analogs with diverse phenylmethyl modifications. organic-chemistry.org
The following table illustrates potential modifications to the phenylmethyl group that can be achieved through various synthetic transformations.
| Modification Type | Example Substituent | Potential Synthetic Method |
| Electron-donating groups | -OCH₃, -CH₃ | Nucleophilic aromatic substitution, Friedel-Crafts alkylation/acylation followed by reduction |
| Electron-withdrawing groups | -NO₂, -CF₃, -CN | Nitration, trifluoromethylation, Sandmeyer reaction |
| Halogens | -F, -Cl, -Br, -I | Electrophilic halogenation |
| Bulky groups | -tBu, -Ph | Friedel-Crafts alkylation, Suzuki coupling |
Variations on the Piperidine Ring Substitution Pattern
Introducing substituents on the piperidine ring itself can further refine the pharmacological profile of this compound analogs. Various synthetic strategies allow for the regioselective introduction of functional groups at different positions of the piperidine nucleus.
The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation, N-acylation, and N-sulfonylation are straightforward transformations that can be used to introduce a wide array of substituents. For instance, variations at the piperidine nitrogen have been explored in the synthesis of 4-benzyl piperidine derivatives, leading to the preparation of amine, sulfonamide, and amide analogs. organic-chemistry.org
Substitution at other carbon atoms of the piperidine ring can be achieved through various methods, including the functionalization of piperidinone intermediates. youtube.com For example, 4-piperidones serve as valuable starting materials for the synthesis of 4-substituted piperidines. youtube.com They can undergo reactions such as olefination with phosphonates to introduce exocyclic double bonds, which can be further elaborated. youtube.com Additionally, enamines derived from 4-piperidones are nucleophilic at the 3-position and can be alkylated. youtube.com
The following table summarizes some possible variations on the piperidine ring and the synthetic approaches to achieve them.
| Position of Substitution | Type of Substituent | Potential Synthetic Method |
| N1 | Alkyl, Acyl, Sulfonyl | N-alkylation, N-acylation, N-sulfonylation |
| C2/C6 | Alkyl, Aryl | Asymmetric synthesis from chiral precursors, lithiation and alkylation |
| C3/C5 | Alkyl, Functional groups | Alkylation of piperidone enamines, Michael addition to α,β-unsaturated piperidones |
Advanced Theoretical and Computational Chemistry Studies
Electronic Structure Calculations
The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. Through methods rooted in quantum mechanics, it is possible to calculate and visualize the distribution of electrons and predict a range of molecular properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of 4-[(Phenylmethyl)sulfonyl]-piperidine. mdpi.com DFT methods are employed to investigate the molecule's geometry, orbital energies, and charge distribution.
The first step in most computational analyses is to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, the primary source of conformational flexibility is the piperidine (B6355638) ring. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | > 4.00 |
| Twist-Boat | - | > 5.00 |
| Boat | - | > 6.00 |
Note: Data are representative values based on typical findings for substituted piperidines.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). nih.gov Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, DFT calculations are used to visualize these orbitals. The HOMO is typically localized on the electron-rich regions, which would include the phenyl ring and potentially the nitrogen atom of the piperidine. The LUMO, conversely, is often distributed over the sulfonyl group and the phenyl ring, which can accept electron density.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com From the HOMO and LUMO energies, important quantum chemical descriptors such as chemical hardness, chemical potential, and electrophilicity can be calculated to further quantify the molecule's reactivity. nih.gov
Table 2: Representative Frontier Orbital Data and Quantum Chemical Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -9.5 |
| LUMO Energy | ELUMO | - | -0.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | 8.7 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.35 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.15 |
| Electrophilicity Index | ω | μ² / (2η) | 3.05 |
Note: These values are illustrative and depend on the specific DFT method and basis set used.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.
In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the highly electronegative oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic attack. The region around the piperidine nitrogen's lone pair would also show negative potential. In contrast, positive potential (colored blue) is generally found around the hydrogen atoms, particularly the N-H proton of the piperidine ring, making it a potential hydrogen bond donor site.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs. nih.gov This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing charge delocalizations from filled (donor) orbitals to empty (acceptor) orbitals.
For the sulfonyl group in this compound, NBO analysis reveals that the bonding is highly polarized, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. researchgate.net The analysis would show strong donor-acceptor interactions, such as the delocalization of electron density from the lone pairs of the oxygen atoms (nO) into the antibonding orbitals of the sulfur-carbon bonds (σ*S-C). These hyperconjugative effects are crucial for understanding the stability and electronic nature of the sulfonyl group. nih.govresearchgate.net
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | σ* (S-Cpiperidine) | ~ 5-10 |
| LP (O) | σ* (S-Cbenzyl) | ~ 5-10 |
| LP (N) | σ* (C-H) | ~ 2-4 |
| σ (C-H) | σ* (N-C) | ~ 1-3 |
Note: LP denotes a lone pair. Energies are representative of typical hyperconjugative interactions in similar structures.
Semi-Empirical Methods
While DFT provides high accuracy, its computational cost can be prohibitive for certain applications, such as exploring extensive conformational landscapes or performing preliminary screenings of large numbers of molecules. Semi-empirical methods, which use parameters derived from experimental data to simplify quantum mechanical calculations, offer a much faster alternative.
For this compound, semi-empirical methods like AM1 or PM7 could be effectively used for an initial, rapid conformational search. nih.gov This process can identify a pool of low-energy conformers, which can then be subjected to more accurate, high-level DFT calculations for refinement. While not as precise as DFT for electronic properties, semi-empirical methods are a valuable tool for efficiently mapping out the potential energy surface of flexible molecules.
Computational Spectroscopic Parameter Prediction
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting spectroscopic parameters. For this compound, these calculations would typically involve optimizing the molecular geometry to its lowest energy state. Following optimization, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted, providing valuable data for structural elucidation. Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can also be calculated to understand the electronic structure of the molecule.
A hypothetical data table of predicted spectroscopic parameters for this compound might look like this:
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C=C stretch (aromatic) | |
| S=O stretch (sulfonyl) | ||
| C-N stretch (piperidine) | ||
| ¹H NMR | Chemical Shift (δ) - CH₂ (benzyl) | |
| Chemical Shift (δ) - CH (piperidine) | ||
| ¹³C NMR | Chemical Shift (δ) - C (aromatic) | |
| Chemical Shift (δ) - C (piperidine) | ||
| UV-Vis Spectroscopy | λmax (in nm) |
Note: The cells in the "Value" column are intentionally left blank as specific computational data for this compound is not available.
Analysis of Noncovalent Interactions in Molecular Systems
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and intermolecular interactions of molecules. Computational tools like Noncovalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are used to visualize and quantify these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. nih.gov For this compound, these analyses would reveal how molecules interact with each other in a condensed phase, which is fundamental to understanding its crystal packing and physical properties. The analysis typically generates 3D plots where different types of interactions are color-coded, with blue often indicating strong attractive interactions, green for weaker van der Waals interactions, and red for repulsive steric clashes.
Exploration of Reactivity Descriptors and Dipole Moments
Conceptual DFT provides a framework for calculating various reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a significant indicator of chemical stability.
A summary of hypothetical calculated reactivity descriptors and the dipole moment for this compound would be presented in a table as follows:
| Parameter | Symbol | Value |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | |
| HOMO-LUMO Energy Gap | ΔE | |
| Electronegativity | χ | |
| Chemical Hardness | η | |
| Global Electrophilicity Index | ω | |
| Dipole Moment | µ |
Note: The cells in the "Value" column are intentionally left blank as specific computational data for this compound is not available.
Mechanistic Studies of Reactions Involving 4 Phenylmethyl Sulfonyl Piperidine and Its Precursors/analogs
Elucidation of Reaction Pathways and Intermediates
Understanding the detailed pathway of a reaction, from reactants to products, involves identifying transient intermediates and the energy profile of the entire process.
Reaction Profile Analysis
The synthesis of piperidine (B6355638) derivatives, including sulfonylated analogs, can proceed through various complex pathways. One common approach involves the nucleophilic substitution of a suitable piperidine precursor with a phenylmethylsulfonyl group, or the construction of the piperidine ring itself with the sulfonyl moiety already in place.
Reaction profile analysis often reveals multi-step processes. For instance, in nucleophilic aromatic substitution (SNAr) reactions involving piperidine and activated aryl substrates, the mechanism typically involves the initial formation of a zwitterionic intermediate (a Meisenheimer complex). This is followed by subsequent steps that may be catalyzed. Kinetic and computational studies on the piperidinolysis of aryl ethers in DMSO suggest a mechanism that begins with a fast nucleophilic attack by piperidine to form a zwitterionic intermediate. This is followed by a slow, rate-determining deprotonation of this intermediate by a second piperidine molecule to form a more stable anionic intermediate, which then expels the leaving group.
In other synthetic routes, such as the intramolecular cyclization to form the piperidine ring, intermediates like iminium ions are common. For example, the functionalization of N-alkyl piperidines can proceed through the selective formation of endo-cyclic iminium ions from cyclic tertiary alkylamine N-oxides, which are then trapped by nucleophiles. Computational studies, such as Density Functional Theory (DFT), are invaluable in mapping the potential energy surface of these reactions, helping to identify the most plausible pathways and the relative stabilities of intermediates.
Transition State Characterization
The transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Characterizing this fleeting structure is key to understanding reaction rates and selectivity. While direct experimental observation is challenging, computational chemistry provides powerful tools for this purpose.
Density Functional Theory (DFT) calculations are widely used to model the geometry and energy of transition states. For reactions involving piperidine analogs, DFT studies have been used to elucidate mechanistic details. For instance, in the kinetic resolution of 2-aryl-4-methylenepiperidines, DFT calculations helped to determine the minimal energy structures of different rotamers and indicated that the rotation of the N-Boc group likely occurs through a low-energy equatorial transition state.
Similarly, in studies of nucleophilic aromatic substitution on substituted thiophenes with amines, DFT calculations have been employed to map the Gibbs free energy profiles, identifying the transition states for nucleophilic addition and subsequent proton transfer steps. These calculations can reveal subtle structural features of the transition state, such as the degree of bond formation and bond breaking, which are critical for explaining observed reactivity patterns. For solvolysis reactions of substituted benzyl (B1604629) chlorides, changes in the structure of the transition state, influenced by substituents, have been inferred from kinetic data and product selectivity, often described using More-O'Ferrall-Jencks plots.
Role of Catalysts in Reaction Mechanisms
Catalysts accelerate chemical reactions without being consumed, typically by providing an alternative reaction pathway with a lower activation energy. In the synthesis and modification of piperidine derivatives, various catalysts play a crucial role.
Base Catalysis: In many nucleophilic substitution reactions involving piperidine, piperidine itself can act as a base catalyst. For example, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, the reaction is subject to base catalysis by a second molecule of piperidine in many aprotic solvents. The catalyst assists in the removal of a proton from the zwitterionic intermediate, facilitating the elimination of the leaving group. The mechanism is often described as a specific base–general acid catalysis, where the base assists in deprotonation and the conjugate acid of the base assists in the departure of the leaving group.
Metal Catalysis: Transition metal catalysts are widely employed in the synthesis of piperidines. For instance, iridium(III) catalysts are used in [5+1] annulation methods via a "hydrogen borrowing" mechanism, which involves sequential oxidation, amination, and reduction steps. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines.
Organocatalysis: Chiral organocatalysts, such as Brønsted acids, are effective in promoting stereoselective Mannich reactions, which are used to synthesize β-amino carbonyl compounds, important precursors for piperidines.
The catalyst's role is to stabilize the transition state of the rate-determining step. In base-catalyzed SNAr reactions, the base stabilizes the transition state of the proton-transfer step. In metal-catalyzed reactions, the metal can coordinate to reactants, activating them and lowering the energy of subsequent transition states.
Kinetic Investigations of Chemical Transformations
Kinetic studies measure reaction rates and how they are influenced by various factors, providing quantitative data that helps to substantiate proposed mechanisms.
Determination of Reaction Order
The order of a reaction refers to the relationship between the concentration of reactants and the reaction rate. For many reactions involving piperidine as a nucleophile, the kinetics are not straightforward.
In the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium ions with piperidine in methanol, the reactions were found to be second-order with respect to piperidine. This indicates that two molecules of piperidine are involved in the rate-determining step. The proposed mechanism involves a pre-association of the nucleophile and substrate, followed by a rate-determining step where a second piperidine molecule acts as a base to deprotonate the initial addition intermediate.
| Substituent (L) | k (M-2s-1) at 50.0 °C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| 2-Iodo | 0.00109 | 15.7 | -20.4 |
| 2-Bromo | 0.00114 | 16.2 | -18.6 |
| 2-Chloro | 0.00115 | 16.2 | -18.6 |
| 2-Fluoro | 0.00116 | 17.0 | -15.8 |
| 2-Cyano | 0.0573 | 16.5 | -11.2 |
| 4-Cyano | 0.0504 | 13.7 | -19.4 |
Solvent and Substituent Effects on Reaction Rates
The rate of a chemical reaction is highly sensitive to the reaction environment (solvent) and the electronic nature of the reactants (substituents).
Solvent Effects: Solvents can significantly alter reaction rates by differentially solvating the reactants and the transition state. In the reaction of 2,4-dinitrochlorobenzene with piperidine, moving to more polar aprotic solvents generally increases the reaction rate. For instance, the second-order rate constant is significantly higher in N,N-dimethylformamide (DMF) than in less polar solvents like dioxane or toluene.
However, the effect is not solely dependent on polarity. Specific solvent-solute interactions, such as hydrogen bonding, are critical. In nucleophilic aromatic substitutions, hydrogen-bond donor (HBD) solvents can stabilize the negatively charged intermediate and the departing leaving group, affecting which step is rate-limiting. For example, in the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, HBD solvents like chloroform (B151607) assist the departure of the fluoride (B91410) ion, making the initial formation of the intermediate the rate-determining step. In contrast, in hydroxylic (protic) solvents, the reactivity is often inversely proportional to the hydrogen-bond-donating ability of the solvent, as strong solvation of the amine nucleophile can decrease its reactivity.
| Solvent | Dielectric Constant (ε) | kA x 104 (L mol-1s-1) |
|---|---|---|
| Dioxane | 2.21 | 3.78 |
| Toluene | 2.38 | 1.57 |
| Benzene | 2.27 | 1.83 |
| Ethyl Acetate (B1210297) | 6.02 | 14.0 |
| Tetrahydrofuran | 7.58 | 16.1 |
| N,N-Dimethylformamide (DMF) | 36.71 | 229 |
| Nitromethane | 35.82 | 38.9 |
Substituent Effects: The electronic properties of substituents on the aromatic rings of either the electrophile or the nucleophile precursor can have a profound impact on reaction rates. This is often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ).
For the solvolysis of substituted benzyl azoxyarenesulfonates, a reaction that models the formation of a benzylic cation, a Hammett correlation for substituents on the benzyl group yielded a ρ value of -3.27. The large negative ρ value indicates a significant buildup of positive charge in the transition state, which is stabilized by electron-donating groups. Conversely, for substituents on the arenesulfonate leaving group, the ρ value was +1.07, indicating that electron-withdrawing groups facilitate the reaction by stabilizing the developing negative charge on the leaving group.
Theoretical Approaches to Mechanistic Understanding
The elucidation of reaction mechanisms at a molecular level is greatly enhanced by theoretical and computational chemistry. For reactions involving 4-[(Phenylmethyl)sulfonyl]-piperidine and its analogs, computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into reaction pathways, transition states, and the electronic factors governing reactivity. While specific theoretical studies on the formation or reactions of this compound are not extensively documented in publicly available literature, the mechanistic principles can be inferred from computational analyses of analogous systems, such as the reaction of sulfonyl chlorides with amines and the conformational analysis of piperidine derivatives.
Theoretical investigations into the sulfonylation of amines, a key step in the synthesis of N-sulfonylpiperidines, typically focus on the nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl chloride. Computational models can map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. These calculations often reveal a concerted mechanism or a stepwise process involving a transient intermediate.
A computational study on the reaction of benzenesulfonyl azides with oxabicyclic alkenes highlights the power of DFT in distinguishing between possible reaction pathways. researchgate.net The study calculated activation barriers for a [3+2] cycloaddition pathway versus a nitrene-based pathway, concluding that the cycloaddition is significantly more favorable. researchgate.net Such an approach could be applied to understand the reactivity of the sulfonyl group in this compound in various chemical transformations.
Furthermore, molecular modeling is instrumental in understanding the conformational preferences of piperidine rings, which can influence their reactivity. For analogs of this compound, computational studies have been used to determine the preferred conformations and to understand how different substituents on the piperidine ring affect its geometry and, consequently, its interaction with biological targets. nih.gov
In the context of drug design and discovery, computational docking and molecular dynamics simulations of piperidine and piperazine-based compounds have been used to explore their binding modes with receptors. nih.gov These studies reveal crucial interactions, such as hydrogen bonds and salt bridges, between the piperidine nitrogen and amino acid residues within the binding site. nih.gov Similar theoretical approaches could elucidate the interactions of this compound in a biological environment.
The following tables summarize representative data from theoretical studies on related systems, illustrating the types of quantitative information that can be obtained.
Table 1: Calculated Activation Barriers for the Reaction of Benzenesulfonyl Azide with Oxabicyclic Alkene researchgate.net
| Reaction Pathway | Transition State | Activation Barrier (kcal/mol) |
| [3+2] Cycloaddition (endo) | TS1-endo | 15.0 |
| [3+2] Cycloaddition (exo) | TS1-exo | 10.3 |
| Nitrene Formation | TS2 | 39.2 |
Data computed at the M06-2X/6-311G(d,p) level of theory.
Table 2: Rate Constants for the Generation of Intermediates at 85 °C researchgate.net
| Intermediate | Rate Constant (s⁻¹) |
| endo-Triazoline | 5.23 × 10³ |
| exo-Triazoline | 3.86 × 10⁶ |
| Nitrene | 8.92 × 10⁻¹² |
These examples underscore the capability of theoretical methods to provide a quantitative and predictive understanding of reaction mechanisms involving structures analogous to this compound.
Synthetic Utility and Role As an Advanced Intermediate in Organic Synthesis
Building Block in the Construction of Complex Molecular Architectures
The utility of 4-[(Phenylmethyl)sulfonyl]-piperidine as a foundational component in the synthesis of intricate molecules is well-documented. The sulfonyl group, being a strong electron-withdrawing group, activates the adjacent methylene (B1212753) protons, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the elaboration of the piperidine (B6355638) ring at the 4-position, enabling the introduction of diverse functional groups and the construction of more complex structures.
Recent research has highlighted innovative strategies for simplifying the synthesis of piperidines, which can be applied to derivatives like this compound to accelerate drug discovery. news-medical.net These methods often focus on creating three-dimensional molecules efficiently, a crucial aspect in modern medicinal chemistry. news-medical.net
The synthesis of highly substituted piperidines is of significant interest due to their prevalence in biologically active compounds. ajchem-a.com Methodologies that allow for the controlled introduction of multiple substituents are therefore highly sought after. While general methods for the synthesis of 4-substituted piperidines are available, the specific use of the benzylsulfonyl group offers distinct advantages in directing reactivity and enabling subsequent transformations. rsc.org
A variety of synthetic protocols can be envisioned where this compound serves as a key starting material. For instance, its functionalized core can be integrated into larger molecular frameworks through coupling reactions or multi-step synthetic sequences. The inherent structure of the piperidine ring, combined with the reactivity conferred by the benzylsulfonyl moiety, makes it an ideal precursor for compounds targeting a range of biological targets, including receptors and enzymes. nih.gov
Precursor for Advanced Chemical Scaffolds
The development of novel chemical scaffolds is a critical endeavor in the quest for new therapeutic agents. This compound serves as a valuable precursor for a variety of advanced chemical scaffolds, owing to the versatility of the sulfonyl group and the piperidine nucleus. The piperidine-4-carboxamide scaffold, for example, has been identified as a promising starting point for designing enzyme inhibitors. nih.gov
The transformation of the benzylsulfonyl group can lead to a diverse array of functionalities. For instance, reductive cleavage of the carbon-sulfur bond can provide access to 4-unsubstituted or 4-alkylated piperidines, while modifications of the phenyl ring of the benzyl (B1604629) group can introduce further points of diversity.
The synthesis of biologically active sulfonamides bearing a piperidine nucleus has been a subject of considerable research. nih.gov While these studies may not focus specifically on the benzylsulfonyl group at the 4-position, they underscore the importance of the sulfonyl-piperidine linkage in medicinal chemistry. The principles from these syntheses can be extrapolated to the use of this compound as a precursor for novel sulfonamide-based scaffolds.
Furthermore, the piperidine ring itself can be a platform for constructing more elaborate polycyclic systems. Through intramolecular cyclization reactions involving substituents on both the nitrogen and the 4-position, it is possible to generate fused or bridged bicyclic scaffolds, which are of great interest in drug design due to their conformational rigidity and potential for high-affinity binding to biological targets.
Development of Chiral Piperidine Derivatives in Synthesis
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. researchgate.net The development of catalytic asymmetric methods for the synthesis of chiral piperidines is an active area of research. nih.gov this compound can serve as a prochiral substrate for the introduction of new stereocenters.
For example, the asymmetric reduction of a ketone functionality introduced at a position alpha to the sulfonyl group could lead to the formation of a chiral alcohol. Alternatively, the deprotonation of the carbon adjacent to the sulfonyl group, followed by reaction with a chiral electrophile, could establish a new stereocenter.
While direct asymmetric synthesis of 4-substituted piperidines can be challenging, various strategies have been developed for accessing enantioenriched piperidine building blocks. nih.govacs.org These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. The principles of these asymmetric syntheses can be applied to derivatives of this compound to generate chiral molecules with high enantiomeric purity.
The resulting chiral piperidine derivatives are valuable intermediates for the synthesis of a wide range of biologically active molecules, including antipsychotic agents, anticonvulsant drugs, and anticancer agents. acs.org The ability to control the three-dimensional arrangement of substituents on the piperidine ring is crucial for optimizing the pharmacological properties of these compounds. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
